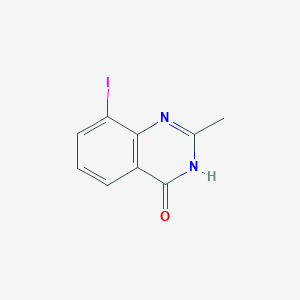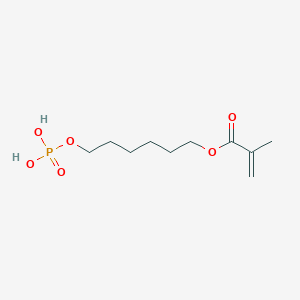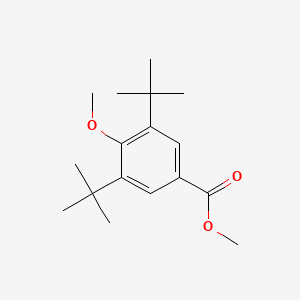
8-Iodo-2-methyl-3H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Iodo-2-methyl-3H-quinazolin-4-one: is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of an iodine atom at the 8th position and a methyl group at the 2nd position in the quinazolinone ring imparts unique chemical properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-2-methyl-3H-quinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-methyl-3H-quinazolin-4-one as the core structure.
Iodination: The introduction of the iodine atom at the 8th position is achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in an appropriate solvent like acetic acid or ethanol under reflux conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques.
化学反应分析
Types of Reactions
8-Iodo-2-methyl-3H-quinazolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives with different oxidation states. Reduction reactions can also modify the quinazolinone ring.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., DMF or DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands in solvents like toluene or THF.
Major Products
The major products formed from these reactions include various substituted quinazolinones, which can have different functional groups replacing the iodine atom.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
作用机制
The mechanism of action of 8-Iodo-2-methyl-3H-quinazolin-4-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation. The iodine atom and the quinazolinone core play crucial roles in binding to these targets and exerting the compound’s biological effects.
相似化合物的比较
Similar Compounds
2-Methyl-3H-quinazolin-4-one: Lacks the iodine atom, which may result in different biological activities and chemical reactivity.
8-Bromo-2-methyl-3H-quinazolin-4-one: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological properties.
8-Chloro-2-methyl-3H-quinazolin-4-one:
Uniqueness
The presence of the iodine atom in 8-Iodo-2-methyl-3H-quinazolin-4-one imparts unique properties, such as increased molecular weight and potential for specific interactions with biological targets
属性
分子式 |
C9H7IN2O |
|---|---|
分子量 |
286.07 g/mol |
IUPAC 名称 |
8-iodo-2-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H7IN2O/c1-5-11-8-6(9(13)12-5)3-2-4-7(8)10/h2-4H,1H3,(H,11,12,13) |
InChI 键 |
GETMEKOHKRWMOY-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=CC=C2I)C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)quinazoline-4,6-diamine;4-methylbenzenesulfonic acid](/img/structure/B12095181.png)





![4-[(9H-fluoren-9-ylmethoxy)carbonyl]thiomorpholine-3-carboxylic acid](/img/structure/B12095207.png)



![2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine](/img/structure/B12095214.png)



